Iodoethane-2-D1
Description
Historical Context of Deuterium (B1214612) in Mechanistic Elucidation
The discovery of deuterium by Harold Urey in 1931, for which he was awarded the Nobel Prize in 1934, marked a pivotal moment in the history of chemistry. wikipedia.orgwikipedia.org Shortly after its discovery, the distinct mass of deuterium compared to protium (B1232500) (¹H) led to the recognition of the "deuterium isotope effect," a phenomenon where the difference in mass between hydrogen and deuterium can lead to different reaction rates for compounds containing these isotopes. wikipedia.org This effect quickly became an invaluable tool for elucidating reaction mechanisms. wikipedia.org
Early research in the 1930s began to explore the impact of deuterium substitution on chemical reactions. tandfonline.com It was observed that the C-D bond is stronger than the C-H bond by about 5 kJ/mol. libretexts.orglibretexts.org Consequently, if the breaking of a C-H bond is part of the rate-determining step of a reaction, substituting that hydrogen with deuterium will result in a slower reaction rate. libretexts.orgopenstax.org This kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), provides powerful evidence for the involvement of a specific C-H bond in the transition state of a reaction. libretexts.org The application of the deuterium isotope effect has since become a cornerstone of physical organic chemistry, providing deep insights into the mechanisms of a wide array of chemical transformations. wikipedia.org
Role of Iodoethane-2-D1 as a Model Deuterated Alkyl Halide
This compound (CH₃CHD-I) serves as an exemplary model for a deuterated alkyl halide in chemical research. Alkyl halides are fundamental organic compounds that participate in a variety of reactions, including nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The strategic placement of a deuterium atom at the 2-position of the iodoethane (B44018) molecule allows researchers to investigate the intricate details of these reaction pathways.
The primary utility of this compound lies in the study of kinetic isotope effects. For instance, in an E2 elimination reaction, where a base abstracts a proton from the carbon adjacent to the leaving group, the breaking of the C-H bond is a key step. libretexts.org By comparing the rate of elimination of iodoethane with that of this compound, researchers can determine if the C-H bond at the 2-position is broken in the rate-determining step. A significant kH/kD ratio would provide strong evidence for this mechanistic detail. libretexts.org
The physical properties of iodoethane and its deuterated isotopologues are very similar, with slight differences arising from the increased mass due to deuterium. These subtle differences are the basis for the isotopic effects observed in their chemical reactivity.
Table 1: Physical Properties of Iodoethane and its Deuterated Isotopologues
| Property | Iodoethane | Iodoethane-1,1-d2 | Iodoethane-2,2,2-d3 |
|---|---|---|---|
| Molecular Formula | C₂H₅I | CH₃CD₂I | CD₃CH₂I |
| Molecular Weight ( g/mol ) | 155.97 | 157.98 | 158.99 |
| Boiling Point (°C) | 69-73 | 69-73 | 69-73 |
| Melting Point (°C) | -108 | -108 | -108 |
| Density (g/mL at 25°C) | 1.95 | 1.974 | 1.987 |
| Refractive Index (n20/D) | 1.513 | 1.509 | 1.509 |
Data compiled from various sources. sigmaaldrich.comchemicalbook.com
Scope and Academic Relevance of this compound Research
The research involving this compound and similar deuterated alkyl halides has broad academic relevance, contributing significantly to our fundamental understanding of organic reaction mechanisms. The insights gained from studying the kinetic isotope effects in reactions of this compound can be extrapolated to more complex systems, aiding in the design of new synthetic methodologies and the understanding of enzymatic reactions.
For example, the study of secondary β-deuterium isotope effects, where deuterium is placed on the carbon adjacent to the reacting center, can provide information about the degree of charge development in the transition state of nucleophilic substitution reactions. cdnsciencepub.com In the solvolysis of alkyl halides, a kH/kD value greater than unity is often observed, which can be attributed to hyperconjugation or changes in non-bonding intramolecular forces in the transition state. cdnsciencepub.com
The academic relevance extends to fields such as physical organic chemistry, synthetic organic chemistry, and theoretical chemistry. Experimental results obtained using this compound can be compared with computational models to refine theoretical descriptions of chemical reactivity. The principles demonstrated through the study of this simple deuterated molecule have far-reaching implications for the broader chemical sciences.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H5I |
|---|---|
Molecular Weight |
156.97 g/mol |
IUPAC Name |
1-deuterio-2-iodoethane |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D |
InChI Key |
HVTICUPFWKNHNG-MICDWDOJSA-N |
Isomeric SMILES |
[2H]CCI |
Canonical SMILES |
CCI |
Origin of Product |
United States |
Spectroscopic Characterization and Isotopic Effects in Iodoethane 2 D1
Nuclear Magnetic Resonance Spectroscopy (NMR) of Iodoethane-2-D1
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. In the case of this compound, the presence of deuterium (B1214612) significantly influences the NMR spectra of neighboring nuclei.
¹H NMR Chemical Shifts and Coupling Perturbations Induced by Deuterium Isotope Effects
The introduction of a deuterium atom in place of a proton in the iodoethane (B44018) molecule leads to observable changes in the ¹H NMR spectrum. huji.ac.il This phenomenon, known as a secondary isotope effect, causes a shift in the resonance frequency of the remaining protons. huji.ac.il Typically, the substitution of a proton with a deuteron (B1233211) causes the signal of a neighboring proton to shift to a lower frequency (higher shielding). stemwomen.org
For this compound (CH₂DCH₂I), the protons on the carbon adjacent to the deuterium-substituted carbon will experience this upfield shift. The magnitude of this shift is generally small, often on the order of parts per billion (ppb), but is readily detectable with modern NMR spectrometers.
Furthermore, the spin-spin coupling patterns are perturbed. In standard iodoethane (CH₃CH₂I), the methyl (CH₃) protons are split into a triplet by the two methylene (B1212753) (CH₂) protons, and the methylene protons are split into a quartet by the three methyl protons, following the n+1 rule. In this compound, the coupling interactions change. The remaining proton on the deuterated carbon (CHD) will be split by the adjacent methylene protons. Concurrently, the methylene protons will now couple to both the proton and the deuteron on the adjacent carbon. Since deuterium is a spin-1 nucleus, it splits the signal of a neighboring proton into a triplet. This results in more complex splitting patterns compared to the non-deuterated analog.
¹³C NMR Spectral Alterations Due to Deuterium Isotope Effects
The presence of deuterium also affects the ¹³C NMR spectrum of this compound. The most significant effect is the one-bond isotope shift, where the resonance of the carbon directly bonded to the deuterium (C-2) is shifted upfield. huji.ac.il This shift is typically between 0.2 and 1.5 ppm. huji.ac.il
A smaller, two-bond isotope effect is observed for the adjacent carbon (C-1), which also experiences an upfield shift, usually around 0.1 ppm. huji.ac.il Three-bond and longer-range isotope effects are generally smaller and can be either positive or negative. huji.ac.ilrsc.org The magnitude of these shifts is influenced by factors such as the number of deuterium atoms and the molecular geometry. stemwomen.org These alterations in the ¹³C chemical shifts can be used to confirm the position of deuteration within the molecule. researchgate.net
Table 1: Predicted Deuterium Isotope Effects on ¹³C NMR Chemical Shifts in this compound
| Carbon Atom | Type of Isotope Effect | Predicted Shift (ppm) |
| C-2 (CHD) | One-bond (¹ΔC(D)) | -0.2 to -1.5 |
| C-1 (CH₂I) | Two-bond (²ΔC(D)) | ~ -0.1 |
²H NMR Characterization for Deuterium Site Confirmation
Deuterium (²H) NMR spectroscopy provides direct evidence for the location of the deuterium atom in the molecule. researchgate.net A ²H NMR spectrum of this compound would show a signal at a chemical shift corresponding to the C-2 position. The chemical shifts in ²H NMR are generally very similar to those in ¹H NMR. researchgate.net Therefore, the deuterium signal would appear in the region expected for the methyl protons of iodoethane. This technique is definitive for confirming the site of isotopic labeling. researchgate.net
Advanced NMR Techniques for Structural Elucidation of Deuterated Analogues
Advanced, multi-dimensional NMR techniques are invaluable for the complete structural assignment of complex molecules, including deuterated analogs like this compound. weebly.comipb.pt
COSY (Correlation Spectroscopy): A 2D NMR technique that reveals proton-proton coupling networks. slideshare.net In this compound, a COSY spectrum would show correlations between the protons on C-1 and the remaining proton on C-2, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with their directly attached carbons. ipb.pt An HSQC spectrum of this compound would show a correlation peak between the C-1 protons and the C-1 carbon, and another between the C-2 proton and the C-2 carbon.
DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D technique, DEPT is useful for distinguishing between CH, CH₂, and CH₃ groups. weebly.com In this compound, a DEPT experiment would help to identify the CHD group.
These advanced methods, used in combination, provide a comprehensive and unambiguous structural elucidation of this compound. weebly.comipb.ptslideshare.net
Mass Spectrometric Analysis of this compound
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.
Fragmentation Patterns and Isotope Ratio Mass Spectrometry
In the mass spectrum of iodoethane, the molecular ion peak ([M]⁺) is observed at an m/z corresponding to its molecular weight. docbrown.info For this compound, the molecular ion peak would be expected at m/z 157, one mass unit higher than that of unlabeled iodoethane (m/z 156). docbrown.info
Common fragmentation pathways for iodoethane involve the loss of the iodine atom or the ethyl group. ibchem.com The fragmentation of this compound would lead to characteristic fragment ions.
Table 2: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | m/z | Corresponding Loss |
| [CH₂DCH₂I]⁺ | 157 | Molecular Ion |
| [CH₂DCH₂]⁺ | 30 | Loss of I |
| [I]⁺ | 127 | Loss of CH₂DCH₂ |
| [CH₂I]⁺ | 141 | Loss of CH₂D |
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes with very high precision. bsip.res.infmach.it IRMS can be used to determine the exact isotopic composition of a sample. imprint-analytics.at When coupled with techniques like gas chromatography (GC-IRMS), it can analyze the isotopic ratios of individual compounds in a mixture. fmach.it For this compound, IRMS would be able to precisely quantify the enrichment of deuterium in the sample. This is particularly useful in tracer studies or for verifying the success of a deuteration reaction. The instrument separates ions based on their mass-to-charge ratio, allowing for the accurate determination of the ratio of molecules containing ²H to those containing ¹H. bsip.res.inisotopx.com
High-Resolution Mass Spectrometry for Deuterium Content Verification
High-resolution mass spectrometry (HRMS) is a critical analytical technique for verifying the isotopic composition of a sample with high precision. measurlabs.com Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) as whole numbers, HRMS can determine the exact molecular mass of a compound to within several decimal places (e.g., 0.001 atomic mass units). researchgate.net This high accuracy enables the differentiation between molecules with very similar masses, such as isotopologues—molecules that differ only in their isotopic composition. measurlabs.comresearchgate.net
For this compound, HRMS can unequivocally confirm the incorporation of a single deuterium atom and verify the isotopic purity of the sample. The minute mass difference between a proton (¹H) and a deuteron (²H or D) results in a distinct and measurable increase in the exact mass of the deuterated molecule. By comparing the experimentally measured mass to the calculated theoretical exact masses of unlabeled iodoethane and its deuterated variants, analysts can confirm the presence and extent of deuteration. researchgate.net
For instance, the molecular formula for standard iodoethane is C₂H₅I, while the formula for this compound is C₂H₄DI. A high-resolution mass spectrometer can easily distinguish between these and other isotopologues, as shown in the table below. researchgate.net This capability is essential for confirming the successful synthesis of the target compound and for identifying any potential isotopic impurities, such as the unlabeled (C₂H₅I) or doubly-deuterated (C₂H₃D₂I) species. francis-press.com Various mass spectrometry methods, including gas chromatography-mass spectrometry (GC-MS) and dual-inlet gas isotope mass spectrometry, are employed for the quantitative determination of deuterium content in compounds. francis-press.comnih.govfrancis-press.com
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| Iodoethane | C₂H₅¹²⁷I | 155.94633 |
| This compound | C₂H₄D¹²⁷I | 156.95261 |
| Iodoethane-d5 | C₂D₅¹²⁷I | 160.97773 |
Vibrational Spectroscopy (IR and Raman) and Deuterium Effects
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and bonding within a molecule. mdpi.com These methods probe the discrete vibrational energy levels of molecules. hawaii.edu The substitution of an atom with one of its isotopes, known as isotopic labeling, induces noticeable changes in a molecule's vibrational spectrum. libretexts.org Deuteration, the replacement of a hydrogen atom with a deuterium atom, leads to particularly significant and well-studied isotopic effects due to the doubling of the atomic mass. libretexts.orgajchem-a.com These effects provide valuable insights into the assignments of specific vibrational modes. libretexts.org
Analysis of Deuterium-Induced Band Broadening and Intensities
Beyond frequency shifts, deuteration can also influence the width and intensity of vibrational bands. The shape of a spectral band is largely dependent on the interactions between the vibrating molecules and their surrounding environment. spectroscopyonline.com While isotopic substitution does not change the fundamental nature of these interactions, the altered vibrational dynamics can lead to changes in the observed band profiles.
It has been shown that for some C-H vibrations, deuterium substitution can lead to a decrease in the bandwidth of the corresponding C-D vibration. libretexts.org This narrowing can be attributed to a change in the efficiency of vibrational energy relaxation pathways and a reduction in the coupling between vibrational modes.
Furthermore, deuteration can simplify complex regions of a spectrum by removing or shifting instances of Fermi resonance. ustc.edu.cn Fermi resonance is an interaction between a fundamental vibration and an overtone or combination band that have similar energies, resulting in two bands of comparable intensity where only one is expected. By shifting the energy of the fundamental C-D vibration, the resonance condition is often eliminated, leading to a "cleaner" spectrum with more easily assignable bands. ustc.edu.cn The integrated intensity of a vibrational band can also be affected, though these changes are typically less pronounced than frequency shifts and depend on how the substitution alters the molecule's dipole moment or polarizability changes during the vibration.
Photoionization and Electron Spectroscopy of Iodoethane (Related to Deuterium Studies)
Photoionization and electron spectroscopy are powerful techniques used to probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected after interaction with high-energy photons. mpg.de Studies involving deuterated analogues of iodoalkanes provide insight into isotopic effects on ionization processes and subsequent ion-molecule reactions. nist.govnist.gov
Photoionization mass spectrometry studies on a series of deuterated ethyl iodides, including isomers like CH₃CD₂I and CD₃CH₂I, have been conducted to investigate the effect of isotopic substitution on ion-molecule reaction rates. nist.govnist.gov These experiments revealed that deuteration influences the intrinsic lifetime of the ion-molecule collision complex. nist.gov Specifically, deuteration on either the methyl or methylene carbon was found to facilitate the collisional stabilization of the dimeric cation [(C₂H₅I)₂]⁺. nist.gov This effect is attributed to the depression of vibrational energy levels upon deuteration, which alters the density of states and affects the complex's lifetime. nist.gov
Furthermore, studies on other deuterated iodoalkanes, such as the isotopomers of methyl iodide (CH₃I, CD₃I, and CH₂DI), have utilized angle-resolved electron spectroscopy with synchrotron radiation to investigate the photoionization dynamics of core orbitals. osti.gov Such research provides detailed information on how isotopic substitution can influence the electronic structure and subsequent decay pathways of core-excited states. osti.gov These techniques are instrumental in building a complete picture of the molecule's behavior upon energetic excitation.
Mechanistic Investigations Utilizing Iodoethane 2 D1 As a Tracer
Elucidation of Nucleophilic Substitution Reaction Mechanisms (SN1/SN2)
Nucleophilic substitution reactions, fundamental transformations in organic synthesis, can proceed through different mechanistic pathways, primarily the unimolecular (SN1) and bimolecular (SN2) routes. byjus.comchemguide.co.uk Iodoethane-2-D1 is instrumental in distinguishing between these mechanisms and understanding their stereochemical consequences.
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism. SN2 reactions are characterized by an inversion of configuration at the reaction center, a phenomenon known as Walden inversion. youtube.commasterorganicchemistry.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. masterorganicchemistry.comlibretexts.org
The use of a chiral, deuterated substrate like (R)- or (S)-iodoethane-2-D1 allows for the direct observation of this inversion. For example, the reaction of (S)-iodoethane-2-D1 with a nucleophile would be expected to yield the (R)-substituted product if the reaction proceeds via an SN2 mechanism. The deuterium (B1214612) atom acts as a stereochemical marker, and its position in the product can be determined using techniques like NMR spectroscopy or mass spectrometry.
In contrast, SN1 reactions proceed through a planar carbocation intermediate. youtube.comlibretexts.org The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization. youtube.com By analyzing the stereochemical distribution of the products formed from a deuterated starting material, the contribution of each pathway can be quantified.
Table 1: Stereochemical Outcomes in Nucleophilic Substitution Reactions of this compound
| Mechanism | Stereochemical Outcome | Product from (S)-Iodoethane-2-D1 |
| SN2 | Inversion of configuration masterorganicchemistry.com | (R)-Product |
| SN1 | Racemization (mixture of inversion and retention) youtube.com | Mixture of (R)- and (S)-Products |
Isotopic labeling with deuterium in this compound can also help differentiate between intermolecular (between two separate molecules) and intramolecular (within the same molecule) reaction pathways. reddit.cominspiraadvantage.comyoutube.com In certain reactions, a fragment of the reacting molecule might act as an internal nucleophile. By tracking the position of the deuterium label in the product, it's possible to determine whether the substitution was caused by an external nucleophile or by an internal rearrangement.
For instance, in a reaction where a neighboring group participation is suspected, the deuterium label in this compound can reveal if the neighboring group attacks the carbon center, leading to a rearranged product with the deuterium in a different position than expected from a simple intermolecular substitution.
Insights into Elimination Reaction Mechanisms (E1/E2)
Elimination reactions, which lead to the formation of alkenes, also have two primary mechanisms: the unimolecular (E1) and bimolecular (E2) pathways. numberanalytics.comwikipedia.org this compound is a valuable substrate for studying the kinetics and stereochemistry of these reactions.
The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. wikipedia.orgpressbooks.pub A key piece of evidence for the E2 mechanism is the observation of a primary kinetic isotope effect. When the hydrogen being removed is replaced by deuterium, as in this compound, the rate of the E2 reaction is significantly slower because the C-D bond is stronger than the C-H bond. libretexts.orglibretexts.org This deuterium isotope effect provides strong evidence that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. pressbooks.publibretexts.org
In contrast, the E1 mechanism is a two-step process where the leaving group departs first to form a carbocation intermediate, which is then deprotonated by a base in a subsequent fast step. spcmc.ac.inslideshare.net In this case, breaking the C-H bond is not part of the rate-determining step, so a much smaller or no primary kinetic isotope effect is observed. numberanalytics.com
Deuterium scrambling, where the deuterium atom moves to different positions within the molecule, can sometimes occur, particularly if carbocation intermediates are involved, providing further insight into the reaction mechanism.
Table 2: Kinetic Isotope Effect in Elimination Reactions of this compound
| Mechanism | Rate-Determining Step | Expected Primary KIE (kH/kD) |
| E2 | C-D bond cleavage pressbooks.pub | Significant (>1) |
| E1 | Leaving group departure spcmc.ac.inslideshare.net | Small or none (≈1) |
Elimination reactions can often lead to more than one possible alkene product, raising issues of regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed). numberanalytics.comlibretexts.org The use of this compound can provide detailed information about these aspects.
For E2 reactions, there is a strong preference for an anti-periplanar arrangement of the proton being removed and the leaving group. wikipedia.orgpressbooks.pub This stereochemical requirement dictates the geometry of the resulting alkene. By using a stereospecifically deuterated substrate, the stereochemical outcome of the elimination can be precisely determined, confirming the concerted nature of the E2 mechanism.
In cases where different regioisomeric alkenes can be formed (e.g., from a larger alkyl halide), the kinetic isotope effect associated with the removal of a proton versus a deuteron (B1233211) can influence the product ratio, providing a tool to probe the factors that control regioselectivity, such as Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene). numberanalytics.comlibretexts.org
Free Radical Reactions and Deuterium Incorporation
This compound can also be employed in the study of free radical reactions. In these reactions, a bond is broken homolytically to generate radical species. The presence of a deuterium atom can influence the stability and reactivity of the resulting radicals.
Studies on radical deuteration have shown that alkyl iodides can be deuterated via a radical pathway using D₂O as the deuterium source. nih.gov The incorporation of deuterium into molecules can also protect them from oxidative damage, as the C-D bond is more resistant to cleavage by radical species than a C-H bond. nih.gov By analyzing the products of a free radical reaction involving this compound, researchers can gain insights into the radical intermediates and the pathways of deuterium incorporation. escholarship.org
Organometallic Reactions Involving Deuterated Alkyl Halides
The use of deuterated alkyl halides, such as this compound, serves as a powerful tool for elucidating the mechanisms of complex organometallic reactions. researchgate.net By replacing a specific hydrogen atom with its heavier isotope, deuterium, researchers can trace the fate of that position throughout a reaction sequence and measure kinetic isotope effects (KIEs). nih.govwikipedia.org This approach provides invaluable insights into bond-breaking and bond-forming steps, the nature of transition states, and the stereochemical pathways of reactions involving metal centers. researchgate.netjiaolei.group
Organometallic reactions are fundamental to modern synthetic chemistry, and understanding their mechanisms is crucial for catalyst development and reaction optimization. uni-marburg.deethernet.edu.et Key reactions such as oxidative addition, reductive elimination, and transformations involving Grignard reagents have been scrutinized using isotopically labeled substrates. libretexts.orglibretexts.orguwindsor.ca The substitution of hydrogen with deuterium results in a C-D bond that has a lower zero-point vibrational energy than the corresponding C-H bond. wikipedia.org Consequently, breaking the C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. wikipedia.orgyoutube.com This phenomenon, known as a primary kinetic isotope effect (kH/kD > 1), is a definitive indicator of C-H(D) bond cleavage in the slowest step of a reaction. youtube.com Conversely, secondary kinetic isotope effects, where the C-H(D) bond is not broken but is located near the reaction center, can reveal changes in hybridization at the carbon atom during the transition state. wikipedia.org
A significant area of investigation involves the reaction of alkyl halides with metal complexes, a foundational step in many catalytic cycles. slideshare.net For instance, the stereochemistry of the alkylation of palladacycles with primary alkyl halides has been explored using specifically designed deuterated probes. jiaolei.group In one study, a vincinal dideuterated primary alkyl iodide was used to determine the stereochemical outcome of the reaction. jiaolei.group By analyzing the configuration of the deuterated product using NMR spectroscopy, researchers can distinguish between mechanisms such as an Sₙ2-type pathway (inversion of stereochemistry) or a radical pathway (racemization). jiaolei.group
The table below summarizes typical kinetic isotope effects observed in organometallic reactions and their general mechanistic interpretations.
| KIE Type | Observed kH/kD Value | General Mechanistic Implication |
|---|---|---|
| Primary KIE | > 2 | C-H/D bond is broken in the rate-determining step. youtube.com |
| Small/No KIE | ~ 1 | C-H/D bond is not broken in the rate-determining step. |
| Secondary KIE (Normal) | > 1 (typically 1.1-1.4) | Change in hybridization from sp³ to sp² at the labeled carbon in the transition state. wikipedia.org |
| Secondary KIE (Inverse) | < 1 (typically 0.7-0.9) | Change in hybridization from sp² to sp³ at the labeled carbon in the transition state. wikipedia.org |
Another classic example is the formation and reaction of Grignard reagents. libretexts.org The reaction of an alkyl halide with magnesium metal followed by quenching with a deuterium source like heavy water (D₂O) is a standard method for introducing a deuterium atom at a specific location in a molecule. libretexts.org While this is a synthetic application, related mechanistic studies use deuterated alkyl halides to probe the mechanism of Grignard formation itself, which can involve single-electron transfer (SET) and radical intermediates.
Research findings from various studies using deuterated alkyl halides in organometallic chemistry are detailed below, highlighting the power of isotopic labeling.
| Reaction Studied | Deuterated Substrate | Key Finding | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Palladacycle Alkylation | Vicinal dideuterated primary alkyl iodide | Analysis of product stereochemistry via ¹H{²H} NMR spectroscopy | Elucidation of the stereochemical pathway of the alkylation step (e.g., inversion or retention of configuration). jiaolei.group | jiaolei.group |
| Hydrodehalogenation | Charge-tagged aryl iodide | Observation of a primary KIE in deuterated methanol (B129727) solvents (CH₃OD and CD₃OD) | The protonation/deuteration step is part of the rate-determining sequence, suggesting deprotonation occurs on the palladium center. researchgate.net | researchgate.net |
| C-H Activation | Various alkanes | Large KIEs (kH/kD >> 7) observed in reactions with transition metal complexes | Suggests quantum mechanical tunneling of the hydrogen/deuterium atom in the transition state, in addition to zero-point energy effects. nih.gov | nih.gov |
| Grignard Reagent Formation | Iodoethane (B44018) | Quenching with D₂O to form deuterated ethane | Confirms the nucleophilic character of the carbon-magnesium bond, which readily abstracts a deuteron from D₂O. libretexts.org | libretexts.org |
These investigations underscore the indispensable role of specifically labeled compounds like this compound in modern physical organic and organometallic chemistry. nih.gov The data derived from such tracer studies allow for the validation or refutation of proposed reaction pathways, leading to a more profound and accurate understanding of chemical reactivity at the molecular level. researchgate.netnih.gov
Kinetic Isotope Effect Kie Studies with Iodoethane 2 D1
Fundamental Principles of Kinetic Isotope Effects
Isotopic substitution does not alter the potential energy surface of a reaction. princeton.edu Instead, the differences in reaction rates arise from mass-dependent properties, primarily the vibrational frequencies of chemical bonds. princeton.edu
A chemical bond can be modeled as a harmonic oscillator, which possesses a minimum vibrational energy even at absolute zero, known as the zero-point energy (ZPE). ias.ac.in This energy is related to the vibrational frequency of the bond, which in turn depends on the reduced mass of the atoms involved. ias.ac.in A bond containing a heavier isotope, such as the Carbon-Deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding Carbon-Hydrogen (C-H) bond. ias.ac.inquora.com
This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond, making the C-D bond effectively stronger. ias.ac.inias.ac.in As a result, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium (B1214612), leading to a "normal" primary kinetic isotope effect where kH/kD > 1. ias.ac.in The rate change is most significant when the relative mass change is large; replacing hydrogen (¹H) with deuterium (²H) doubles the mass, leading to substantial isotope effects. wikipedia.org
Transition state theory provides a framework for understanding the magnitude of the KIE. nih.gov The effect is determined by the difference between the ZPE of the reactants (ground state) and the ZPE of the transition state. princeton.edu
In a reaction where a C-H/C-D bond is cleaved, this bond is partially or fully broken in the transition state. The vibrational mode corresponding to the bond stretch in the reactant becomes a translational motion along the reaction coordinate in the transition state. princeton.edu This change significantly alters the vibrational frequencies and thus the ZPE difference between the C-H and C-D containing species at the transition state. princeton.eduias.ac.in The magnitude of the KIE is sensitive to the structure of the transition state; for example, a symmetric transition state where the hydrogen is equally bonded to two atoms often leads to a maximal KIE. utdallas.edu
Primary Kinetic Isotope Effects (PKIE) Involving C-D Bond Breaking
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken during the rate-determining step of the reaction. slideshare.netlibretexts.org For Iodoethane-2-D1 (CH2DCH2I), a significant PKIE is expected in reactions where the C-D bond on the β-carbon is cleaved in the rate-limiting step.
A classic example is the bimolecular elimination (E2) reaction. pressbooks.pub In the E2 reaction of iodoethane (B44018) with a strong base, a proton is abstracted from the β-carbon concurrently with the departure of the iodide leaving group from the α-carbon. pressbooks.publibretexts.org The mechanism occurs in a single, concerted step through a high-energy transition state. pressbooks.pub
Evidence for this mechanism is supported by the observation of a substantial deuterium isotope effect. pressbooks.pub Breaking the C-D bond requires more energy than breaking a C-H bond. fiveable.me Consequently, the rate of C-H bond cleavage is faster than C-D bond cleavage. pressbooks.pub Studies on similar alkyl halides have shown that E2 reactions proceed significantly faster for the non-deuterated compound, with kH/kD values typically in the range of 6 to 8. princeton.edulibretexts.org For instance, the elimination of HBr from 1-bromo-2-phenylethane is 7.11 times faster than the elimination of DBr from its deuterated counterpart, indicating the C-H/C-D bond is broken in the rate-limiting step. pressbooks.pub
Table 1: Representative Primary Kinetic Isotope Effects in E2 Reactions This table contains illustrative data for similar reaction types as specific data for this compound was not available in the provided search results.
| Substrate | Base | Observed kH/kD | Reference |
|---|---|---|---|
| CH3CH2CH2Br vs. CH3CD2CH2Br | NaOEt | 6.7 | princeton.edu |
| 1-Bromo-2-phenylethane vs. 1-Bromo-2,2-dideuterio-2-phenylethane | NaOEt | 7.11 | pressbooks.pub |
Secondary Kinetic Isotope Effects (SKIE) at the α and β Positions
A secondary kinetic isotope effect occurs when the isotopically substituted bond is not broken or formed in the reaction. wikipedia.orgnumberanalytics.com These effects are generally much smaller than PKIEs but provide valuable information about changes in the steric or electronic environment of the isotopic center between the reactant and the transition state. wikipedia.org For this compound, the deuterium is at the β-position relative to the leaving group.
SKIEs are classified based on the position of the isotope relative to the reaction center (the α-carbon).
α-SKIE: Isotopic substitution at the carbon undergoing bond cleavage (e.g., CH3CD2I).
β-SKIE: Isotopic substitution at the carbon adjacent to the reaction center, as in this compound (CH2DCH2I).
β-SKIEs are often interpreted in terms of hyperconjugation. princeton.eduepfl.ch In reactions that proceed through a carbocation-like transition state, such as an SN1 reaction, the developing positive charge on the α-carbon is stabilized by hyperconjugation—the donation of electron density from adjacent C-H σ-bonds. princeton.edu
A C-H bond is a better electron donor for hyperconjugation than the stronger, lower-energy C-D bond. princeton.edu Therefore, the C-H isotopologue can better stabilize the transition state, leading to a faster reaction rate and a normal SKIE (kH/kD > 1). princeton.edu These effects are typically in the range of kH/kD ≈ 1.1–1.3. wikipedia.org In SN2 reactions, where the transition state has less carbocation character, β-SKIEs are generally smaller. cdnsciencepub.com
Inductive effects also play a role. princeton.edu Deuterium is slightly less electron-donating than hydrogen, which can influence the reaction rate, although this effect is generally considered minor compared to hyperconjugation in β-SKIEs. numberanalytics.com
SKIEs can also arise from steric and vibrational changes between the ground state and the transition state. wikipedia.org
Vibrational Contributions: The primary origin of SKIEs is changes in the vibrational frequencies of bending modes as the reaction proceeds. wikipedia.org In an SN2 reaction, for example, the transition state is more sterically crowded than the ground state. This can lead to an increase in the frequencies of C-H/C-D out-of-plane bending vibrations, resulting in an inverse isotope effect (kH/kD < 1). cdnsciencepub.com Conversely, in an SN1 reaction, the hybridization changes from sp³ to a less-crowded sp², which can lead to a normal isotope effect (kH/kD > 1). wikipedia.orgepfl.ch
Steric Isotope Effects: A C-D bond has a slightly smaller vibrational amplitude than a C-H bond, making the deuterium atom effectively smaller. wikipedia.orgnih.gov This difference in "size" can lead to a steric isotope effect. wikipedia.org If the transition state is sterically crowded, the compound with the smaller deuterium atom may react faster, leading to an inverse isotope effect. Conversely, if steric hindrance is relieved in the transition state, a normal effect might be observed. This effect is particularly relevant when bulky groups are involved. cdnsciencepub.comnasa.gov
Table 2: Typical Secondary Kinetic Isotope Effects in Nucleophilic Substitutions This table contains illustrative data for similar reaction types as specific data for this compound was not available in the provided search results.
| Reaction Type | Position of Deuteration | Typical kH/kD Range | Primary Cause | Reference |
|---|---|---|---|---|
| SN1 | β | 1.15 - 1.30 | Hyperconjugation | wikipedia.org |
| SN2 | α | 0.95 - 1.05 (inverse to normal) | Changes in bending vibrations, steric crowding | wikipedia.orgcdnsciencepub.com |
| SN1 | α | 1.10 - 1.25 | Hybridization change (sp³ to sp²) | wikipedia.orgepfl.ch |
Experimental Methodologies for KIE Measurement in Deuterated Iodoethane Reactions
The measurement of kinetic isotope effects in reactions involving deuterated iodoethane requires precise and sensitive analytical techniques. The primary goal is to accurately determine the rate constants for the reactions of both the non-deuterated (light) and deuterated (heavy) iodoethane. Several experimental methodologies are commonly employed for this purpose.
Competitive vs. Non-Competitive Methods:
KIE experiments can be designed in two principal ways: competitive and non-competitive. numberanalytics.com
Non-competitive methods involve running separate reactions for the isotopically labeled and unlabeled reactants and measuring their individual reaction rates. numberanalytics.com While this approach is applicable to a wide range of reactions, it demands highly precise measurements of reaction rates and can have a more complex experimental setup. numberanalytics.com
Competitive methods involve a single reaction containing a mixture of the isotopically labeled and unlabeled reactants. The relative amounts of the products or the change in the isotopic composition of the starting material is measured as the reaction progresses. This method is particularly advantageous for determining small KIEs with high accuracy.
Analytical Techniques:
A variety of analytical techniques are utilized to measure the isotopic ratios required for KIE calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the location and abundance of isotopes. libretexts.orgnumberanalytics.com For this compound, ¹H NMR can be used to monitor the disappearance of the starting material and the appearance of the product, allowing for the calculation of reaction rates. mdpi.com High-field NMR has also been developed for the precise measurement of ¹³C and ²H KIEs at natural abundance, which can be advantageous as it avoids the often difficult synthesis of isotopically labeled compounds. princeton.edu
Mass Spectrometry (MS): Mass spectrometry is another highly sensitive method for KIE measurements, capable of distinguishing between molecules based on their mass-to-charge ratio. libretexts.orgnumberanalytics.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the volatile products of iodoethane reactions. libretexts.orglibretexts.org It allows for the separation of reaction components followed by the determination of their isotopic composition. Isotope Ratio Mass Spectrometry (IRMS) offers very high precision for measuring isotope ratios. mdpi.com
Liquid Scintillation Counting: This technique is employed when using radioactive isotopes, such as tritium (B154650) (³H). mdpi.com While not directly applicable to stable isotopes like deuterium, it is a relevant method in the broader context of KIE studies and can be used in competitive experiments to analyze hydrogen tunneling effects. mdpi.com
The choice of experimental methodology depends on several factors, including the nature of the reaction, the expected magnitude of the KIE, and the available instrumentation. For reactions of this compound, a combination of competitive experiments with analysis by GC-MS or NMR spectroscopy is often a robust approach.
Correlation of KIE Data with Proposed Reaction Transition States
The magnitude of the kinetic isotope effect provides valuable information about the structure of the transition state, the highest energy point along the reaction coordinate. numberanalytics.comnumberanalytics.com The KIE is fundamentally a consequence of the differences in zero-point vibrational energies (ZPE) between the C-H and C-D bonds. numberanalytics.comfaccts.de The C-D bond is stronger and has a lower ZPE than the C-H bond. libretexts.org
In the context of iodoethane reactions, such as S_N2 or E2 reactions, the KIE can help to distinguish between different possible transition states.
Primary Kinetic Isotope Effects (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org For an E2 elimination reaction of iodoethane, where the C-H (or C-D) bond at the β-carbon is broken in the rate-determining step, a significant primary KIE (typically k_H/k_D > 2) is expected. princeton.edu The magnitude of the PKIE can indicate the extent of bond breaking in the transition state. A larger KIE suggests a more "product-like" transition state where the C-H/C-D bond is significantly weakened. utdallas.edu
Secondary Kinetic Isotope Effects (SKIE): A secondary KIE occurs when the bond to the isotopically substituted atom is not directly broken or formed in the rate-determining step. wikipedia.org For an S_N2 reaction of iodoethane, substitution at the α-carbon (CH₃CD₂I) would result in an α-secondary KIE, while substitution at the β-carbon (CD₃CH₂I) would lead to a β-secondary KIE. These effects are generally smaller than PKIEs. wikipedia.org For this compound (CH₃CHD-I), an α-secondary KIE would be observed in an S_N2 reaction. The magnitude of the α-SKIE can provide insight into the geometry of the transition state. For S_N2 reactions, an α-SKIE (k_H/k_D) is typically between 1.0 and 1.2. wikipedia.org A value greater than 1 suggests a transition state that is more sp²-like (looser) than the sp³-hybridized ground state. Theoretical calculations have been used to correlate the magnitude of the secondary α-deuterium KIE with the distance between the nucleophile and the leaving group in the S_N2 transition state. nih.gov
Interpreting KIE Data for Iodoethane Reactions:
The following table summarizes the expected KIE values and their correlation with the transition state for common reactions of iodoethane.
| Reaction Type | Isotopic Position | Type of KIE | Expected k_H/k_D | Implication for Transition State |
| E2 Elimination | β-carbon | Primary | > 2 | C-H/C-D bond is broken in the rate-determining step. princeton.edu |
| S_N2 Substitution | α-carbon | Secondary | ~1.0 - 1.2 | Change in hybridization at the α-carbon from sp³ to a more sp²-like geometry in the transition state. wikipedia.org |
Theoretical models, such as those based on transition state theory and quantum mechanics, are often used in conjunction with experimental KIE data to refine the proposed structure of the transition state. numberanalytics.comnumberanalytics.comresearchgate.net By comparing experimentally measured KIEs with values calculated for different theoretical transition state structures, researchers can determine the most likely reaction pathway.
Theoretical and Computational Studies of Iodoethane 2 D1 Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like iodoethane-2-d1. These methods are employed to determine the electronic structure, molecular geometries, and relative energies of reactants, transition states, and products.
Density Functional Theory (DFT) has become a popular method for studying the reactivity of organic halides due to its balance of computational cost and accuracy. nih.gov Various functionals, such as B3LYP and M06-2X, are commonly used to investigate reactions involving iodoethane (B44018). researchgate.netresearchgate.netsciforum.net For instance, DFT calculations have been successfully applied to study the oxidative addition of iodomethane (B122720) to rhodium complexes, providing insights into reaction energies. nih.gov These methods are equally applicable to this compound to understand how isotopic substitution affects the electronic properties.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy but at a greater computational expense. psu.edu These methods are often used to benchmark DFT results and to obtain highly accurate energies for key points on the potential energy surface. For example, ab initio calculations have been used to examine the spectroscopy and relative stabilities of isomers of related molecules. researchgate.net
A comparative table of computational methods used in studying haloalkane reactivity is presented below.
| Method | Description | Common Functionals/Basis Sets | Application to this compound |
| Density Functional Theory (DFT) | A quantum mechanical method that maps the many-body problem onto a system of non-interacting electrons in an effective potential. | B3LYP, M06-2X, ωB97X-V with basis sets like 6-31+G* and LANL2DZ for iodine. researchgate.netresearchgate.netchemrxiv.org | Calculation of geometries, vibrational frequencies, and reaction barriers. |
| Ab Initio Methods | A class of quantum chemistry methods based on first principles, without empirical parameters. | MP2, CCSD(T) with correlation-consistent basis sets (e.g., aug-cc-pVTZ). psu.edu | High-accuracy energy calculations for benchmarking and studying reaction mechanisms. |
Transition State Localization and Characterization
Identifying the transition state (TS) is crucial for understanding the mechanism and predicting the rate of a chemical reaction. Computational methods allow for the precise localization of TS structures on the potential energy surface.
Once a stationary point on the PES is located, a vibrational frequency analysis is performed to characterize it. uni-muenchen.de For a minimum energy structure (reactant or product), all calculated vibrational frequencies are real. In contrast, a first-order saddle point, which corresponds to a transition state, is characterized by having exactly one imaginary frequency. uni-muenchen.defaccts.de This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of the C-I bond during a substitution reaction. osti.gov For reactions involving this compound, this analysis confirms that the located structure is indeed a true transition state and provides the zero-point vibrational energies necessary for calculating activation energies.
The table below shows representative imaginary frequencies for the transition states of related reactions, illustrating the effect of isotopic substitution.
| Reaction | Isotope | Imaginary Frequency (cm⁻¹) | Reference |
| H-atom abstraction from methane (B114726) by OH radical | H | -1312.67 | faccts.de |
| H-atom abstraction from methane by OH radical | D | -978.70 | faccts.de |
Computational Prediction of Kinetic Isotope Effects
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms. illinois.edu They are defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kL/kH). wikipedia.org Computational chemistry provides a means to predict KIEs, which can then be compared with experimental data.
The primary cause of KIEs is the difference in zero-point vibrational energies between isotopologues. faccts.de The C-D bond has a lower ZPE than the C-H bond due to the heavier mass of deuterium (B1214612). If this bond is broken or significantly altered in the rate-determining step, a primary KIE will be observed. Secondary KIEs arise from isotopic substitution at positions not directly involved in bond breaking/formation but where hybridization changes occur at the transition state. wikipedia.org
For this compound, a secondary KIE would be expected in reactions such as SN2, where the carbon atom bearing the deuterium undergoes a change in hybridization from sp3 to sp2-like in the transition state. A study on the oxidative addition of ethyl iodide to a platinum complex revealed significant secondary deuterium KIEs. researchgate.net The table below summarizes the experimental KIEs from this study, which can be compared with computational predictions.
| Reactants | Solvent | kH/kD | Reference |
| C₂H₅I vs C₂D₅I | Acetone | 1.32 - 1.72 | researchgate.net |
| C₂H₅I vs C₂D₅I | Benzene | 1.44 - 1.90 | researchgate.net |
Isotopic Vibrational Frequencies and Zero-Point Energy Corrections
The substitution of an isotope affects the vibrational frequencies of a molecule. libretexts.org In accordance with the principles of vibrational spectroscopy, replacing a lighter atom with a heavier one, such as hydrogen with deuterium, increases the reduced mass of the corresponding bond. hawaii.edu This change, while not affecting the electronic potential energy surface or the bond's force constant, leads to a decrease in the vibrational frequency of that bond. libretexts.orgcdnsciencepub.com For this compound, the most significant change is observed in the C-D stretching and bending modes compared to the analogous C-H modes in standard iodoethane.
This shift in vibrational frequencies has a direct impact on the molecule's zero-point energy (ZPE). The ZPE is the lowest possible energy a quantum mechanical system can possess, and it is calculated as the sum of the energies of all fundamental vibrational modes. nih.govrsc.org Since the vibrational frequencies for C-D bonds are lower than for C-H bonds, the ZPE of this compound is lower than that of its non-deuterated counterpart. oup.com This difference in ZPE is a critical factor in understanding kinetic isotope effects, as it alters the activation energy required for chemical reactions. cmu.edu
| Vibrational Mode | Typical Frequency Range for C-H (cm⁻¹) | Expected Frequency Range for C-D (cm⁻¹) | Effect of Deuteration |
|---|---|---|---|
| Stretching | 2850 - 3000 | ~2100 - 2250 | Significant Decrease |
| Bending (Scissoring/Wagging) | 1350 - 1470 | ~950 - 1050 | Significant Decrease |
| C-C Stretch | 900 - 1200 | Slight Decrease | Minor Effect |
| C-I Stretch | 500 - 600 | Slight Decrease | Minor Effect |
This table provides a conceptual illustration of the expected shifts in vibrational frequencies for this compound based on established principles of isotope effects in vibrational spectroscopy. The C-D frequencies are estimated by the approximate relationship ν_CD ≈ ν_CH / √2.
Tunneling Contributions in Deuterated Systems
Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. nih.gov This effect is particularly significant for light particles like hydrogen atoms. When a hydrogen is replaced by a heavier deuterium atom, the probability of tunneling decreases substantially. rsc.org This difference in tunneling probability is a major contributor to the primary kinetic isotope effect (KIE), where the rate of a reaction involving C-H bond breaking is significantly faster than the analogous reaction with a C-D bond. wikipedia.org
In reactions involving iodoethane, such as elimination or substitution pathways, tunneling can play a crucial role, especially at lower temperatures. rsc.org Studies on the oxidative addition of various deuterated ethyl iodide isotopologues (C₂D₅I, CH₃CD₂I, and CD₃CH₂I) to a platinum complex revealed unexpectedly large secondary deuterium KIEs. researchgate.net This indicates that even hydrogen atoms not directly involved in the bond-breaking (β-deuteriums in this case) can influence the reaction rate, likely through changes in the transition state stabilization and tunneling contributions. nih.govresearchgate.net
The reaction rate enhancement due to tunneling can be dramatic. For some reactions, it can be the dominant pathway, with calculated rate enhancements of many orders of magnitude compared to the classical over-the-barrier process. rsc.org For this compound, any reaction mechanism where the cleavage of the C-D bond at the second carbon is the rate-determining step would be expected to be significantly slower than the corresponding reaction with standard iodoethane. Computational models can quantify these tunneling contributions and predict the KIE, providing a deeper understanding of the reaction mechanism.
| Reaction Type | Isotopologue | Relative Rate (Conceptual) | Primary Reason for Difference |
|---|---|---|---|
| Reaction involving C-H/C-D bond cleavage at C2 | Iodoethane (CH₃CH₂I) | Faster | Higher ZPE and greater contribution from H-atom tunneling. |
| This compound (CH₃CHDI) | Slower | Lower ZPE and significantly reduced D-atom tunneling probability. |
This table presents a conceptual comparison of reaction rates, illustrating the kinetic isotope effect (KIE) expected for reactions involving this compound.
Molecular Dynamics Simulations for Deuterium-Containing Systems
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. libretexts.orgresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of molecular behavior, including conformational changes, diffusion, and reaction dynamics.
For systems containing deuterium, MD simulations must accurately account for the change in mass. While classical MD simulations can incorporate this mass change, more advanced techniques are needed to capture the quantum mechanical effects that arise from isotopic substitution, such as differences in ZPE and tunneling. rsc.orgresearchgate.net Ring Polymer Molecular Dynamics (RPMD) is one such technique that is particularly effective at modeling these quantum effects in chemical reactions. rsc.orgresearchgate.net RPMD represents each quantum particle as a ring of classical particles (beads) connected by harmonic springs, allowing it to capture ZPE and tunneling phenomena within a molecular dynamics framework. researchgate.net
In the context of this compound, MD simulations could be employed to:
Investigate Solvent Effects: Simulate the behavior of this compound in different solvents to understand how deuteration affects solvation dynamics and intermolecular interactions.
Predict Spectroscopic Properties: Simulate the time-correlation functions that can be used to generate theoretical vibrational spectra, allowing for a direct comparison with experimental data if it were available.
While specific MD simulation studies focused solely on this compound are not prominent in the literature, the methodologies are well-established. Such simulations would be invaluable for bridging the gap between theoretical predictions of isotopic effects and their real-world consequences in complex chemical environments.
Advanced Applications of Iodoethane 2 D1 in Chemical Research
Synthesis of Complex Deuterium-Labeled Organic Molecules
The strategic placement of deuterium (B1214612) in organic molecules is a powerful technique for modifying and studying their properties. Iodoethane-2-D1 functions as a key building block in this context, allowing for the controlled introduction of a single deuterium atom into a specific position within a larger molecular framework.
This compound is an important precursor for introducing a deuterium-labeled ethyl group into molecules. As a primary iodoalkane, it readily participates in nucleophilic substitution reactions (Sₙ2), where a nucleophile attacks the carbon atom bearing the iodine, displacing it. When this compound (CH₃CHDI) is used in such reactions, the result is the formation of a new carbon-nucleophile bond, creating a product that contains a -CHD-CH₃ moiety.
This process can be stereospecific, meaning the reaction's spatial orientation is controlled. If the carbon atom being attacked becomes a new stereocenter, the use of chiral catalysts or auxiliaries can direct the approach of the nucleophile, leading to a specific stereoisomer of the deuterated product. This method is crucial for synthesizing chiral molecules where the position of deuterium is precisely controlled, which is essential for probing the stereochemical course of biochemical and chemical reactions.
Deuterated compounds are of significant interest in medicinal chemistry and pharmaceutical development. isotope.com Replacing hydrogen with deuterium can alter a drug molecule's metabolic profile, often slowing down its breakdown in the body by leveraging the kinetic isotope effect (KIE). This can lead to improved pharmacokinetic properties, such as a longer half-life and enhanced therapeutic efficacy.
This compound serves as a commercially available synthetic intermediate for incorporating a monodeuterated ethyl group into potential drug candidates. isotope.comsuperchroma.com.twcdnisotopes.comcdnisotopes.comcampro-webshop.eusigmaaldrich.com Its application as a building block allows for the late-stage modification of complex molecules, providing a direct route to novel deuterated pharmaceuticals for research and development. isotope.com
Use as an Internal Standard in Quantitative Mass Spectrometry Research
In quantitative analysis, particularly using mass spectrometry, an internal standard is crucial for achieving accuracy and precision. The ideal internal standard is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the detector. Stable isotope-labeled compounds are considered the gold standard for this purpose. alsglobal.comhpst.cz
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy by correcting for sample loss during preparation and for variations in instrument response. epa.govnih.gov The method involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. epa.gov
This compound is an ideal internal standard for the quantification of iodoethane (B44018) or any analyte that can be derivatized with an ethyl group. In a typical IDMS workflow:
A precise amount of this compound is added to the sample containing the non-deuterated iodoethane.
The sample undergoes extraction, purification, and preparation for analysis. Any loss of analyte during these steps will be mirrored by a proportional loss of the deuterated standard.
During mass spectrometry analysis, the instrument measures the ratio of the natural analyte to the isotopically labeled standard. epa.gov
Because the amount of added standard is known, this ratio allows for the precise calculation of the original analyte concentration, free from biases introduced by sample preparation or matrix effects. nih.gov
This approach is fundamental in developing robust and validated analytical methods for trace contaminant analysis in complex matrices like food and environmental samples. hpst.cznih.gov
Understanding the step-by-step pathway of a chemical reaction (the mechanism) is a central goal of chemistry. The kinetic isotope effect (KIE) is a primary tool for elucidating these mechanisms. The KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes.
This compound is specifically designed to probe reaction mechanisms involving the hydrogen atoms on the second carbon of an ethyl group. By comparing the rate of a reaction using normal iodoethane with the rate using this compound, researchers can determine if the C-H bond at the C2 position is broken or altered in the rate-determining step. A significant difference in rates (a KIE > 1) provides strong evidence for the involvement of this bond in the reaction's transition state, offering critical insights into the reaction pathway.
Tracer Studies in Material Science and Environmental Chemistry
Isotope tracers are compounds that can be used to follow the path of a substance through a chemical or biological system. The isotopic label acts as a flag that can be detected, allowing researchers to track the molecule's journey and transformations.
While radioactive isotopes are one option, stable isotopes like deuterium offer the advantage of being non-radioactive, making them safer and easier to handle for many applications. acs.org this compound can function as a stable isotope tracer for processes involving ethyl groups.
In material science , this compound could be used to study polymerization reactions. By using it as an initiator or a chain transfer agent, scientists can track how ethyl groups are incorporated into a polymer backbone and study the kinetics and mechanisms of polymer degradation.
In environmental chemistry , iodoethane is a naturally occurring volatile organic compound, with sources in the marine environment. researchgate.net this compound could be used as a tracer to study the environmental fate, transport, and degradation of iodoethane and related ethyl-containing compounds. mdpi.comnih.gov For example, by releasing a small amount into a controlled environment, scientists could track its movement between water and the atmosphere, measure its degradation rate by microorganisms, and identify its breakdown products, providing valuable data for environmental modeling. researchgate.net
Compound Data
Below is a table of compounds mentioned in this article.
| Compound Name | Molecular Formula |
| This compound | C₂H₄DI |
| Iodoethane | C₂H₅I |
| Deuterium | D or ²H |
Physicochemical Properties of Iodoethane
The following table summarizes key physical and chemical properties for the non-deuterated parent compound, Iodoethane. The properties of this compound are expected to be very similar.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₅I | superchroma.com.twepa.gov |
| Molecular Weight | 155.97 g/mol | superchroma.com.tw |
| Appearance | Colorless to yellow liquid | epa.gov |
| Boiling Point | 69-73 °C | alsglobal.comepa.govnih.gov |
| Melting Point | -108 °C | superchroma.com.twalsglobal.comepa.govnih.gov |
| Density | ~1.95 g/mL | superchroma.com.twepa.gov |
| Water Solubility | 4 g/L (at 20 °C) | superchroma.com.twepa.gov |
| Flash Point | 53 - 61 °C | superchroma.com.twepa.gov |
| CAS Number | 75-03-6 | superchroma.com.tw |
Development of Novel Analytical Methodologies Exploiting Deuterium Labels
The strategic incorporation of deuterium into molecules serves as a powerful tool in the advancement of analytical methodologies. This compound (CH₃CDHI), a specific isotopologue of iodoethane, and its related deuterated counterparts, are instrumental in the development of sophisticated analytical techniques, particularly in the realm of mass spectrometry and for elucidating reaction mechanisms. The distinct mass of deuterium compared to protium (B1232500) allows for the precise tracking and quantification of molecules, as well as for the determination of kinetic isotope effects (KIEs), which can reveal intricate details of chemical processes. wikipedia.orglibretexts.org
One of the primary applications of deuterium-labeled compounds is in mass spectrometry-based analytical methods. rsc.org These labeled compounds can serve as ideal internal standards for quantitative analysis, improving the accuracy and reliability of measurements. rsc.org Furthermore, the introduction of a deuterium label facilitates the differentiation of tagged molecules from a complex background matrix, a technique that has been effectively demonstrated in the analysis of crude oil. In a notable study, deuterated iodoethane (C₂D₅I) was used as a derivatizing agent to selectively tag sulfur-containing compounds in heavy crude oil. mdpi.com This allowed for their selective detection and characterization by high-resolution mass spectrometry, a task that would be significantly more challenging without the isotopic label. mdpi.com
The development of analytical methodologies also benefits from the study of ion-molecule reactions using deuterated compounds. Research on the association reactions of various deuterated ethyl iodide cations in a high-pressure photoionization mass spectrometer has provided valuable data on the stabilization of ion-molecule complexes. nih.govnist.gov These studies measure the rate coefficients for the formation of dialkyliodonium ions and have shown that the stabilization rates increase with the degree of deuteration. nih.govnist.gov This phenomenon is attributed to the depression of vibrational energy levels upon deuteration, which in turn affects the lifetime of the collision complex. nih.gov Such fundamental investigations are crucial for refining and developing new mass spectrometry techniques for the analysis of complex mixtures.
The kinetic isotope effect (KIE) is another critical area where deuterated compounds like this compound are pivotal for developing and validating analytical methods aimed at understanding reaction mechanisms. The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By measuring the KIE, researchers can infer information about the transition state of a reaction, which is fundamental to its mechanism. pku.edu.cnepfl.ch For instance, a significant KIE observed when a C-H bond is replaced with a C-D bond provides strong evidence that the cleavage of this bond is part of the rate-determining step of the reaction. libretexts.org This principle is applied to develop analytical protocols that can probe reaction pathways and intermediates.
The data from studies on deuterated ethyl iodides in mass spectrometry highlights the influence of isotopic substitution on reaction kinetics. The following table presents the relative stabilization rates for the formation of diethyliodonium ions from different deuterated iodoethane molecules, demonstrating the measurable effects of deuterium labeling that underpin these advanced analytical methodologies.
| Deuterated Iodoethane Species | Relative Stabilization Rate |
| C₂H₅I | 1.00 |
| CH₃CD₂I | 1.28 |
| CD₃CH₂I | 1.79 |
| C₂D₅I | 2.44 |
| Data sourced from studies on ion-molecule reactions in a photoionization mass spectrometer. nih.govnist.gov |
This ability to systematically alter and observe reaction kinetics through isotopic labeling is a cornerstone in the development of new and more informative analytical procedures in chemical research.
Future Research Directions and Emerging Trends
Integration of Deuterated Iodoethane (B44018) in Multidisciplinary Research
The application of deuterated compounds is expanding beyond traditional uses in mechanistic studies and as internal standards. researchgate.net Future research is poised to integrate Iodoethane-2-D1 into a broader range of scientific fields, leveraging the kinetic isotope effect (KIE) to modulate molecular properties. researchgate.netsolubilityofthings.com
In materials science , the substitution of hydrogen with deuterium (B1214612) can enhance the performance and longevity of organic light-emitting diodes (OLEDs). researchgate.net The stronger C-D bond compared to the C-H bond can lead to increased stability and reduced degradation of organic materials. Future studies will likely explore the incorporation of the ethyl-2-d1 group from this compound into novel organic semiconductor materials to investigate improvements in device efficiency and operational lifetime. For instance, introducing the ethyl-2-d1 moiety into polymer backbones or side chains could be explored for its effect on the photophysical properties of materials used in organic solar cells. researchgate.net
In pharmaceutical sciences , deuteration is a recognized strategy to improve the metabolic stability and pharmacokinetic profiles of drug candidates. researchgate.netnih.gov While much of the focus has been on deuterating metabolically labile positions, the use of this compound as a synthetic building block could enable the introduction of deuterium at specific, non-obvious sites within a drug molecule. This could lead to more subtle, yet beneficial, modifications of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Research is anticipated to move towards using reagents like this compound to synthesize deuterated analogs of existing drugs or new chemical entities, followed by detailed investigations into their therapeutic advantages. nih.gov
The following table summarizes potential multidisciplinary research areas for this compound:
Table 1: Potential Multidisciplinary Research Applications of this compound| Research Area | Potential Application of this compound | Investigated Property |
|---|---|---|
| Materials Science | Incorporation into organic semiconductor polymers | Enhanced stability and lifetime of OLEDs |
| Pharmaceutical Sciences | Synthesis of deuterated drug analogues | Improved ADME properties and drug efficacy |
| Mechanistic Chemistry | Probe for studying reaction mechanisms | Kinetic Isotope Effects (KIE) |
| Polymer Chemistry | Monomer for specialized polymer synthesis | Altered physical and thermal properties |
Advancements in Stereoselective Deuterium Labeling
The synthesis of chiral molecules containing deuterium at a specific stereocenter is a significant and challenging goal in synthetic chemistry. Future research will increasingly focus on the development of new methods for the stereoselective synthesis of compounds like this compound, where the deuterium atom creates a chiral center.
Current strategies for deuterium labeling include hydrogen isotope exchange (HIE) reactions, often catalyzed by transition metals like iridium, and reductive deuteration methods. researchgate.netnih.gov However, achieving high stereoselectivity at a specific aliphatic position remains a frontier. Emerging trends point towards the development of enantioselective catalytic systems that can precisely control the installation of a deuterium atom. For example, advancements in asymmetric catalysis, potentially using chiral ligands in combination with transition metals, could enable the stereocontrolled synthesis of (R)- or (S)-Iodoethane-2-D1. google.comnih.gov
Furthermore, enzymatic and chemoenzymatic approaches are gaining traction for their high stereoselectivity. numberanalytics.com Future research may explore the use of engineered enzymes to catalyze the stereospecific deuteration of precursors to this compound, or the direct enzymatic functionalization of a suitable substrate with a deuterated ethyl group derived from this compound. The ability to produce enantiomerically pure this compound would be highly valuable for probing stereochemical aspects of reaction mechanisms and for the synthesis of stereochemically defined deuterated pharmaceuticals.
New Computational Approaches for Isotopic Effects
Computational chemistry is an increasingly vital tool for understanding and predicting the consequences of isotopic substitution. libretexts.org For this compound, future computational research will likely focus on several key areas:
Accurate Prediction of Kinetic Isotope Effects (KIEs): While the qualitative effects of deuteration are well-understood, quantitative prediction of KIEs remains challenging, especially for complex reactions. osti.govresearchgate.net Advanced quantum mechanical methods, such as Density Functional Theory (DFT) and path-integral Monte Carlo (PIMC) simulations, will be employed to model the potential energy surfaces of reactions involving this compound with greater accuracy. nih.govlibretexts.org This will allow for more precise predictions of how the C-D bond at the 2-position influences reaction rates and transition state geometries. osti.gov
Simulation of Spectroscopic Properties: Computational methods will also be crucial for predicting and interpreting the spectroscopic signatures of molecules containing the ethyl-2-d1 group. This includes predicting shifts in NMR, IR, and Raman spectra, which are essential for characterizing these compounds and for their use as probes in complex systems.
Expanding Applications in Green Chemistry and Sustainable Synthesis of Deuterated Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemicals, including isotopically labeled compounds. Future research concerning this compound will likely emphasize the development of more sustainable and environmentally friendly methods for its synthesis and application.
A major focus will be on the use of cheaper and more benign deuterium sources, such as D₂O, in place of more expensive and reactive deuterating agents. rsc.orgrsc.org Photocatalysis and electrochemistry are emerging as powerful tools for driving deuteration reactions under mild conditions, reducing the need for harsh reagents and high temperatures. researchgate.netmdpi.com Research in this area could lead to novel, light-driven methods for the synthesis of this compound and other deuterated building blocks.
Furthermore, the development of catalytic methods that are more atom-economical and generate less waste is a key goal. This includes the use of recyclable catalysts and the design of one-pot reaction sequences that minimize purification steps. rsc.org The application of this compound in greener synthetic processes, for example, as a more stable and selective ethylating agent under certain conditions, will also be an area of exploration. The drive towards sustainability will push for the development of synthetic pathways to and from this compound that are not only efficient but also minimize environmental impact.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing high-purity Iodoethane-2-D1, and how does deuteration impact reaction efficiency?
- Methodological Answer : this compound (CH₂DCH₂I) is typically synthesized via halogen exchange or isotopic labeling using deuterated precursors. For example, reacting deuterated ethanol (CH₂DCH₂OH) with hydroiodic acid (HI) under controlled conditions (0–6°C) yields the product. Stabilization with copper is critical to prevent decomposition . Isotopic purity (>98 atom% D) requires rigorous purification (e.g., fractional distillation) and validation via NMR or mass spectrometry to confirm deuterium incorporation at the C-2 position .
Q. How can researchers characterize the isotopic integrity of this compound in kinetic studies?
- Methodological Answer : Use -NMR to distinguish proton signals at the C-2 position (deuterated) versus C-1 (non-deuterated). For example, the C-2 proton signal will be absent or significantly reduced compared to non-deuterated iodoethane. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can quantify isotopic abundance and detect impurities like residual CH₃CH₂I .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Store at 0–6°C in amber vials to prevent photodecomposition. Use copper stabilizers to mitigate iodide liberation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its toxicity (classified as [危]4-2-III in Japan). Emergency protocols for spills should include neutralization with sodium thiosulfate .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its reactivity in nucleophilic substitution (Sₙ2) reactions?
- Methodological Answer : Deuterium at the β-position (C-2) reduces hyperconjugative stabilization of the transition state in Sₙ2 mechanisms. Compare kinetic isotope effects (KIE) between CH₃CH₂I and CH₂DCH₂I using Arrhenius plots. For instance, a KIE > 1 indicates slower reaction rates due to deuterium’s higher mass, altering vibrational frequencies in the transition state .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound under varying solvent conditions?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent polarity or hydrogen bonding. Systematically test solvents (e.g., CDCl₃ vs. DMSO-d₆) and employ 2D-COSY or HSQC to assign signals unambiguously. Cross-validate with computational methods (DFT calculations) to model solvent effects on electron distribution .
Q. How can researchers design isotope-labeling experiments to trace mechanistic pathways in organometallic catalysis using this compound?
- Methodological Answer : Use this compound as a deuterium tracer in cross-coupling reactions (e.g., Suzuki-Miyaura). Analyze deuterium incorporation in products via MS/MS fragmentation. For example, deuterium retention at the β-position in the product confirms transmetallation pathways, while loss indicates β-hydride elimination .
Q. What statistical approaches are recommended for interpreting kinetic data from deuterium isotope effect (DIE) studies?
- Methodological Answer : Apply multivariate regression to account for variables like temperature, solvent, and catalyst loading. Use Bayesian inference to quantify uncertainty in KIE measurements. For reproducibility, report 95% confidence intervals and effect sizes in datasets .
Data Presentation and Reproducibility
Q. How should raw and processed data from this compound experiments be documented to ensure reproducibility?
- Methodological Answer : Include metadata such as isotopic purity (atom% D), stabilization method (e.g., copper), and storage conditions. Publish raw NMR spectra, MS chromatograms, and kinetic traces in supplementary materials. Use standardized formats (e.g., JCAMP-DX for spectra) to enable data reanalysis .
Q. What criteria validate the reliability of contradictory findings in deuterium-labeling studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
